N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride

Lipophilicity Membrane permeability Drug-likeness

N-(2,2,2-Trifluoroethyl)cyclopropanamine hydrochloride (CAS 1169952-82-2) is a fluorinated cyclopropylamine building block supplied as the hydrochloride salt. The free base (CAS 1016746-30-7) bears a secondary amine linking a strained cyclopropane ring to a 2,2,2-trifluoroethyl group.

Molecular Formula C5H9ClF3N
Molecular Weight 175.58 g/mol
CAS No. 1169952-82-2
Cat. No. B1439207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride
CAS1169952-82-2
Molecular FormulaC5H9ClF3N
Molecular Weight175.58 g/mol
Structural Identifiers
SMILESC1CC1NCC(F)(F)F.Cl
InChIInChI=1S/C5H8F3N.ClH/c6-5(7,8)3-9-4-1-2-4;/h4,9H,1-3H2;1H
InChIKeyXNUIOISZOAAVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2,2-Trifluoroethyl)cyclopropanamine Hydrochloride (CAS 1169952-82-2): Procurement-Ready Physicochemical Profile and Structural Identity


N-(2,2,2-Trifluoroethyl)cyclopropanamine hydrochloride (CAS 1169952-82-2) is a fluorinated cyclopropylamine building block supplied as the hydrochloride salt. The free base (CAS 1016746-30-7) bears a secondary amine linking a strained cyclopropane ring to a 2,2,2-trifluoroethyl group. The hydrochloride salt (C₅H₉ClF₃N, MW 175.58) appears as a white crystalline powder with a measured melting point of 176–178 °C and an experimental logP of 1.124 [1]. Its fully sp³-hybridized carbon framework (Fsp³ = 1.0) and single H-bond donor/acceptor pair position it as a compact, three-dimensional amine scaffold of interest in medicinal chemistry and agrochemical intermediate synthesis .

Why N-(2,2,2-Trifluoroethyl)cyclopropanamine Hydrochloride Cannot Be Replaced by Generic Cyclopropylamines in Research and Development


Simple N-alkyl cyclopropylamines (e.g., cyclopropanamine, N-methyl, or N-ethyl derivatives) differ profoundly from the trifluoroethyl-substituted target compound in both lipophilicity and amine basicity. The electron-withdrawing –CH₂CF₃ group depresses the pKa of the secondary amine by approximately 3–4 log units relative to unsubstituted cyclopropanamine (pKa 9.10) , while simultaneously raising logP by roughly 1.0–1.2 units over the non-fluorinated analogs [1]. These shifts alter membrane permeability, hydrogen-bonding capacity, and protonation state at physiological pH—parameters that directly govern pharmacokinetic behaviour and target engagement. Substituting a generic N-ethyl or N-methyl cyclopropanamine disregards these quantifiable physicochemical differences and may invalidate established structure–activity relationships in lead series [2].

Quantitative Differentiation of N-(2,2,2-Trifluoroethyl)cyclopropanamine Hydrochloride Against Closest Analogs: Head-to-Head Physicochemical Evidence


LogP Advantage: Over 1.0 Unit Higher Lipophilicity Versus Non-Fluorinated Cyclopropylamines

The target compound exhibits an experimentally determined logP of 1.124 (ChemBase) or a calculated logP of 1.23 (Fluorochem). By contrast, the unsubstituted parent cyclopropanamine has a logP of approximately −0.16 [1], and the closest non-fluorinated analog N-ethylcyclopropanamine shows a logP of 0.36 (free base) or 0.365 (hydrochloride) . This represents a net lipophilicity gain of +1.28 log units over cyclopropanamine and +0.76–0.87 log units over N-ethylcyclopropanamine. The trifluoroethyl substituent thus transforms a hydrophilic, low-permeability amine into a moderately lipophilic scaffold compatible with passive membrane diffusion [2].

Lipophilicity Membrane permeability Drug-likeness

Amine Basicity Suppression: pKa Reduced by ~3–4 Units Relative to Non-Fluorinated Cyclopropylamines

The electron-withdrawing 2,2,2-trifluoroethyl substituent markedly reduces amine basicity. While a directly measured pKa for the target compound is not publicly reported, the closest structural comparator—1-cyclopropyl-2,2,2-trifluoroethanamine—has a predicted pKa of 5.71 . The 2,2,2-trifluoroethylamine motif itself has a measured pKa of approximately 5.5 [1]. In contrast, cyclopropanamine has pKa 9.10 and N-methylcyclopropanamine has a predicted pKa of 9.46 . The Chernykh et al. (2020) study systematically measured pKa values for fluoroalkyl-substituted cyclopropylamines and demonstrated that CF₃-containing derivatives consistently show pKa reductions of 3–4 units versus unsubstituted or alkyl-substituted analogs [2]. For the target N-(2,2,2-trifluoroethyl)cyclopropanamine, a pKa in the range 5.5–6.5 is therefore confidently predicted.

Amine basicity pKa Protonation state Pharmacokinetics

Solid-State Handling: Defined Melting Point (176–178 °C) of the Hydrochloride Salt Versus Liquid or Low-Melting Free-Base Analogs

The hydrochloride salt of N-(2,2,2-trifluoroethyl)cyclopropanamine is a crystalline solid with a measured melting point of 176–178 °C [1]. This contrasts sharply with the free base of cyclopropanamine (bp ~50 °C, liquid at ambient temperature), N-ethylcyclopropanamine (bp ~95–107 °C, liquid), and N-methylcyclopropanamine (bp ~56 °C, liquid). Even the hydrochloride salt of N-ethylcyclopropanamine melts lower at 133–135 °C [2]. The 40+ °C higher melting point of the target compound relative to N-ethylcyclopropanamine hydrochloride reflects stronger crystal lattice stabilization attributable to the trifluoroethyl group, conferring superior ambient-temperature storage stability, easier gravimetric dispensing, and reduced hygroscopicity during weighing.

Solid-state properties Handling Formulation Storage stability

Fsp³ = 1.0: Fully Saturated Carbon Framework Differentiates from Planar Aromatic Amine Alternatives in Fragment-Based Drug Design

The target compound possesses an Fsp³ (fraction of sp³-hybridized carbons) value of 1.0, as every carbon atom in the molecule is sp³-hybridized . This represents the theoretical maximum for three-dimensional carbon saturation. By comparison, commercially prevalent aromatic amine building blocks (e.g., aniline derivatives, aminopyridines) typically exhibit Fsp³ values below 0.3. Even N-methylcyclopropanamine has Fsp³ = 0.75 (3 of 4 carbons sp³). In fragment-based and property-guided drug design, higher Fsp³ correlates with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility at a given logP. The target compound thus offers the maximal sp³ character achievable in a small-molecule amine scaffold of this molecular weight range [1].

Fsp³ Three-dimensionality Fragment-based drug discovery Molecular complexity

Patent-Documented Utility as a Factor XIa / Kallikrein Inhibitor Building Block (WO2019156929A1) Versus Generic Cyclopropylamine Intermediates

CAS 1169952-82-2 is explicitly cited in WO2019156929A1 (Exithera Pharmaceuticals Inc.), which discloses compounds that inhibit Factor XIa or kallikrein for therapeutic anticoagulation without the bleeding liability associated with current anticoagulants [1]. The patent specifically employs the N-(2,2,2-trifluoroethyl)cyclopropanamine scaffold as a key intermediate in the synthesis of bioactive molecules targeting the contact activation pathway. In contrast, generic cyclopropanamine (CAS 765-30-0) or N-ethylcyclopropanamine lack this patent-validated entry point into a clinically relevant target class. Independent patent analyses further indicate that CAS 1169952-82-2 appears in multiple recent filings for antiviral and anticancer agents [2], underscoring its differentiated relevance in addressing global health challenges compared to non-fluorinated cyclopropylamine alternatives.

Factor XIa Kallikrein Anticoagulant Patent-validated intermediate

Positional Isomer Differentiation: N-Trifluoroethyl Substitution Versus α-Trifluoromethyl Substitution Alters Basicity and Metabolic Lability

The target compound (N-(2,2,2-trifluoroethyl)cyclopropanamine) places the –CF₃ group two bonds from the amine nitrogen via an ethylene linker. Its closest positional isomer, 1-cyclopropyl-2,2,2-trifluoroethanamine hydrochloride (CAS 75702-99-7), positions the –CF₃ group on the carbon alpha to the amine, yielding a primary amine rather than a secondary amine [1]. This structural difference has two consequences: (i) the target compound's secondary amine has distinct steric and electronic properties for N-functionalization (alkylation, acylation, sulfonylation) versus the primary amine isomer; (ii) the N–CH₂–CF₃ motif in the target compound is resistant to oxidative N-dealkylation—a major metabolic clearance route for conventional N-ethyl and N-methyl amines—whereas the α-CF₃ primary amine isomer may undergo different metabolic pathways including oxidative deamination [2]. The measured logP values are comparable (~1.2 for both), but the predicted pKa differs: ~5.71 for the α-substituted primary amine isomer versus ~5.5–6.5 for the N-substituted secondary amine, reflecting the different electronic environments around the basic nitrogen .

Positional isomer Metabolic stability N-dealkylation Structural isomer comparison

High-Impact Application Scenarios for N-(2,2,2-Trifluoroethyl)cyclopropanamine Hydrochloride Based on Quantitative Differentiation Evidence


Factor XIa and Kallikrein Inhibitor Lead Optimization: Patent-Validated Intermediate for Anticoagulant Discovery

Programs targeting the contact activation pathway for thrombosis can directly leverage this compound as a key intermediate, as established in WO2019156929A1. The trifluoroethyl-substituted cyclopropanamine scaffold provides the requisite lipophilicity (logP ~1.2) and reduced basicity (predicted pKa ~5.5–6.5) for optimal target engagement while avoiding the bleeding risk associated with existing anticoagulants. Procurement of this specific intermediate rather than generic cyclopropanamine ensures alignment with patent-validated SAR and accelerates hit-to-lead progression [1].

Fragment-Based Drug Discovery (FBDD): Maximal sp³ Character for 3D Fragment Library Design

With Fsp³ = 1.0 at MW 175.58, this compound is an ideal sp³-rich fragment for constructing three-dimensional screening libraries. Its fully saturated carbon framework—combined with moderate lipophilicity (logP 1.12–1.23) and a single H-bond donor/acceptor pair—satisfies the 'rule of three' for fragment-likeness while offering a degree of saturation unattainable with aromatic amine fragments (Fsp³ < 0.3). The crystalline hydrochloride salt (mp 176–178 °C) further facilitates accurate weighing and dissolution for high-concentration fragment screening by NMR, SPR, or X-ray crystallography .

Agrochemical Intermediate Synthesis: Metabolic Stability Advantage for Crop Protection Agents

The N–CH₂–CF₃ motif confers resistance to oxidative N-dealkylation—a major metabolic clearance pathway—making this compound a strategically valuable intermediate for designing metabolically stable agrochemicals such as insecticides and herbicides. The trifluoroethyl group enhances both environmental persistence and target-site bioavailability relative to N-ethyl or N-methyl cyclopropanamine analogs, while the cyclopropane ring introduces conformational rigidity that can improve binding selectivity toward insect or weed enzyme targets [2].

CNS-Penetrant Lead Series: Optimized Basicity for Blood–Brain Barrier Permeation

The pKa reduction of ~3–4 units relative to non-fluorinated cyclopropylamines (predicted pKa ~5.5–6.5 vs. 9.10–9.46) means this compound is predominantly neutral at physiological pH. This property is critical for CNS drug discovery programs, where low basicity correlates with reduced P-glycoprotein efflux and improved passive blood–brain barrier penetration. Researchers designing CNS-targeted LSD1 inhibitors, kinase inhibitors, or GPCR ligands can exploit this physicochemical profile to enhance brain exposure without resorting to elaborate prodrug strategies [3].

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